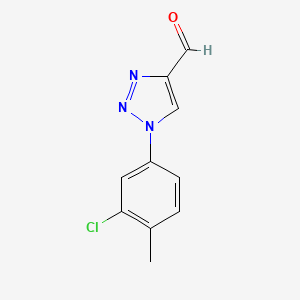![molecular formula C14H21NO B1467331 {1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol CAS No. 1248075-17-3](/img/structure/B1467331.png)
{1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol
Descripción general
Descripción
The compound “{1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Attached to this ring is a methanol group and a 2,5-dimethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring would contribute to the three-dimensional shape of the molecule . The presence of the methanol and 2,5-dimethylphenyl groups would also influence the molecule’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The pyrrolidine ring, for example, is known to participate in various chemical reactions . The methanol and 2,5-dimethylphenyl groups could also be reactive, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Agents
The compound’s structural similarity to known bioactive molecules suggests potential utility in the development of anticancer agents. Its pyrrolidine moiety can be a key pharmacophore in the synthesis of novel drugs. For instance, pyrimidine derivatives are known for their anticancer properties, and the compound could serve as a precursor in synthesizing such derivatives .
Neuropharmacology: Serotonin Antagonists
In neuropharmacology, the compound could be modified to create serotonin antagonists, which are crucial in treating neurological disorders such as Alzheimer’s disease. The structural flexibility of the compound allows for the attachment of various functional groups that can target serotonin receptors .
Anti-Inflammatory Applications
The compound’s framework can be utilized to develop new anti-inflammatory drugs. Its molecular structure can be tailored to inhibit specific pathways involved in the inflammatory process, potentially leading to more effective treatments with fewer side effects .
Antimicrobial and Antifungal Therapeutics
Given the increasing resistance to current antimicrobial and antifungal agents, there is a need for new drugs. The compound’s core structure can be chemically modified to target microbial and fungal pathogens, providing a new avenue for therapeutic intervention .
Material Science: Organic Semiconductors
In material science, the compound could be used to synthesize organic semiconductors. Its aromatic system and the possibility of introducing electron-donating or withdrawing groups make it a candidate for creating materials with desirable electronic properties .
Drug Design: ADME-Tox Optimization
The compound could play a role in optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of new drugs. Its modifiable structure allows for the fine-tuning of pharmacokinetic and toxicological profiles, which is crucial in drug design .
Cardiovascular Research: Antihypertensive Drugs
In cardiovascular research, derivatives of the compound could be investigated for their antihypertensive effects. Modifying its structure to target specific receptors or enzymes could lead to new treatments for high blood pressure .
Agricultural Chemistry: Pesticides
Lastly, in agricultural chemistry, the compound could be used to develop new pesticides. Its structure can be altered to create compounds that are toxic to pests but safe for crops and the environment .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[1-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-3-4-12(2)14(7-11)9-15-6-5-13(8-15)10-16/h3-4,7,13,16H,5-6,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGAPAORMPSIOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



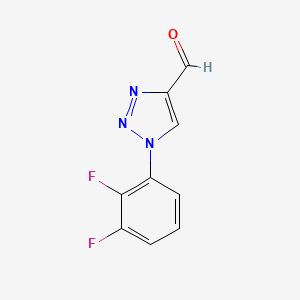
![1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467250.png)
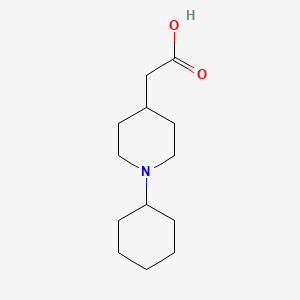
amine](/img/structure/B1467257.png)
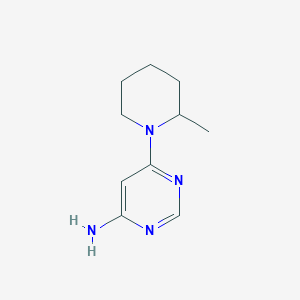
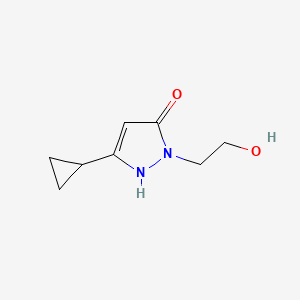
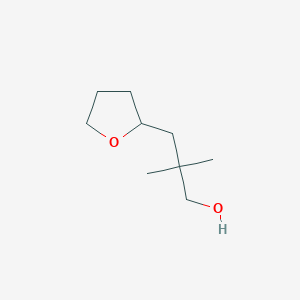
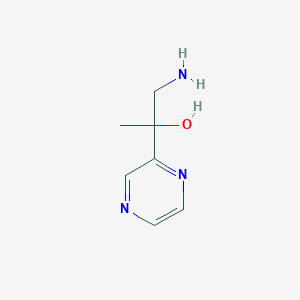
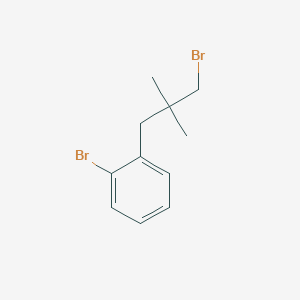
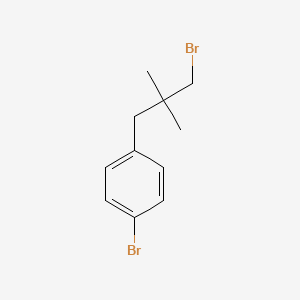
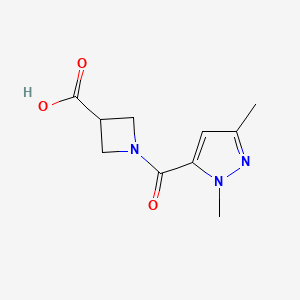
![N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B1467269.png)

